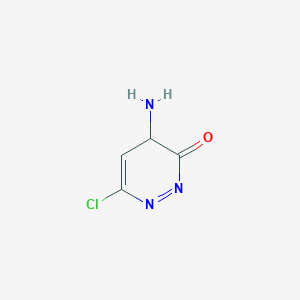
4-amino-6-chloro-4H-pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-chloropyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C4H4ClN3O It is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one typically involves the chlorination of pyridazine derivatives followed by amination. One common method is the reaction of 6-chloropyridazine with ammonia or an amine under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for 4-Amino-6-chloropyridazin-3(2H)-one often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Amino-6-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
4-Amino-6-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Amino-6-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Amino-6-chloropyridazine: Another pyridazine derivative with similar structural features.
4-Amino-5-chloropyridazin-3(2H)-one: A closely related compound with a different substitution pattern.
Uniqueness
4-Amino-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 4-position and a chlorine atom at the 6-position makes it a versatile compound for various applications.
属性
分子式 |
C4H4ClN3O |
|---|---|
分子量 |
145.55 g/mol |
IUPAC 名称 |
4-amino-6-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1-2H,6H2 |
InChI 键 |
OVZNNGYLNVKUTM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NC(=O)C1N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


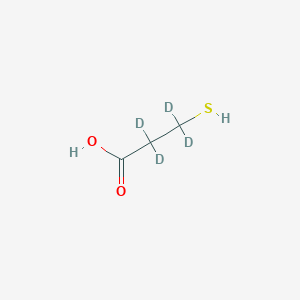
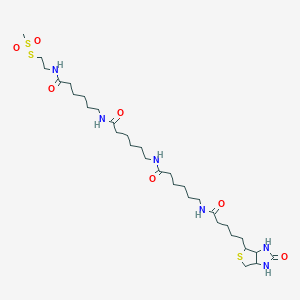


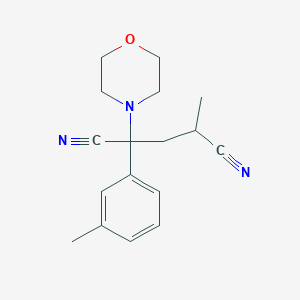
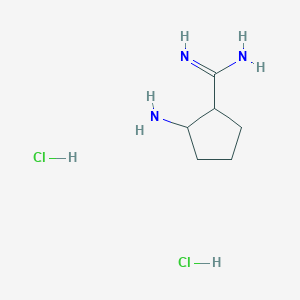
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)


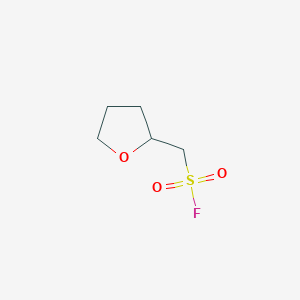

![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)


